2-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid
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Overview
Description
2-(Bicyclo[420]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Bicyclic Core: The bicyclo[4.2.0]octa-1,3,5-triene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The carbonyl compound is then converted to the corresponding amide through reaction with an amine, typically under mild heating.
Addition of the Phenylbutanoic Acid Moiety: The final step involves coupling the amide with phenylbutanoic acid using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bicyclic moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure can mimic natural substrates, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the carbonylamino and phenylbutanoic acid groups.
Phenylbutanoic Acid: A simpler analog lacking the bicyclic structure.
Benzocyclobutene: Another bicyclic compound with different ring fusion.
Uniqueness
The uniqueness of 2-(Bicyclo[420]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid lies in its combination of a bicyclic core with a phenylbutanoic acid moiety, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 2-(Bicyclo[420]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonylamino)-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-19(18(22)23,14-9-4-3-5-10-14)20-17(21)16-12-13-8-6-7-11-15(13)16/h3-11,16H,2,12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLBMBMEMCKNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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